molecular formula C12H18ClN B3086496 [(2E)-3-Phenyl-2-propen-1-yl]propylamine hydrochloride CAS No. 1159701-01-5

[(2E)-3-Phenyl-2-propen-1-yl]propylamine hydrochloride

Cat. No.: B3086496
CAS No.: 1159701-01-5
M. Wt: 211.73 g/mol
InChI Key: ZOGFGFCWCXTMHR-MLBSPLJJSA-N
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Description

It is characterized by its molecular formula C12H17N·HCl and a molecular weight of 211.73 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2E)-3-Phenyl-2-propen-1-yl]propylamine hydrochloride typically involves the reaction of cinnamyl chloride with propylamine under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature range of 0-5°C. The product is then purified through recrystallization to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

[(2E)-3-Phenyl-2-propen-1-yl]propylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of cinnamaldehyde or cinnamic acid.

    Reduction: Formation of cinnamyl alcohol or propylamine derivatives.

    Substitution: Formation of various substituted cinnamyl derivatives.

Scientific Research Applications

[(2E)-3-Phenyl-2-propen-1-yl]propylamine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of [(2E)-3-Phenyl-2-propen-1-yl]propylamine hydrochloride involves its interaction with specific molecular targets and pathways. It acts as a ligand that binds to receptors or enzymes, modulating their activity. The compound’s effects are mediated through the activation or inhibition of signaling pathways, leading to various biological responses .

Comparison with Similar Compounds

Similar Compounds

    Phenylpropanolamine: A sympathomimetic agent used as a decongestant and appetite suppressant.

    Cinnamylamine: A related compound with similar structural features but different biological activities.

    Propylamine: A simpler amine with distinct chemical properties and applications

Uniqueness

[(2E)-3-Phenyl-2-propen-1-yl]propylamine hydrochloride is unique due to its specific structural configuration and the presence of both phenyl and propyl groups. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

(E)-3-phenyl-N-propylprop-2-en-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N.ClH/c1-2-10-13-11-6-9-12-7-4-3-5-8-12;/h3-9,13H,2,10-11H2,1H3;1H/b9-6+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOGFGFCWCXTMHR-MLBSPLJJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC=CC1=CC=CC=C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCNC/C=C/C1=CC=CC=C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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